2-(2-Phenylphenoxy)acetohydrazide

Description

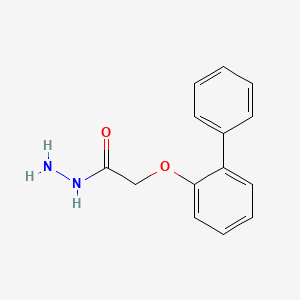

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-phenylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)10-18-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZZXIHTHWICJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357885 | |

| Record name | 2-(2-phenylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5493-64-1 | |

| Record name | 2-(2-phenylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to 2-(2-Phenylphenoxy)acetohydrazide

The preparation of this compound can be accomplished through several strategic pathways, including multi-step sequences from acidic precursors and direct conversion from esters. Modern synthetic approaches also emphasize the use of green chemistry principles to enhance efficiency and environmental safety.

A well-established route to synthesize this compound begins with 2-phenoxybenzoic acid. researchgate.netnih.gov This multi-step pathway involves the systematic modification of functional groups to build the target hydrazide structure. The key intermediate, 2-(2-phenoxyphenyl)acetic acid, is synthesized first, which is then converted to the final product. nih.gov

The sequence from 2-phenoxybenzoic acid is as follows:

Esterification: 2-Phenoxybenzoic acid is converted to its corresponding ethyl ester using thionyl chloride in ethanol, achieving a near-quantitative yield. nih.gov

Reduction: The resulting ester is reduced with lithium aluminum hydride in tetrahydrofuran (THF) to yield the corresponding alcohol. nih.gov

Chlorination: The hydroxyl group of the alcohol is substituted with a chloride atom using thionyl chloride in a benzene/pyridine mixture. nih.gov

Cyanation and Hydrolysis: The chloride is then treated with sodium cyanide, followed by hydrolysis, to produce 2-(2-phenoxyphenyl)acetic acid. nih.gov

Final Esterification: This acetic acid derivative is esterified to yield ethyl 2-(2-phenoxyphenyl)acetate. nih.gov

Hydrazinolysis: The final step involves reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303) to form the desired this compound. nih.govbrieflands.com

| Step | Starting Material | Reagents | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenoxybenzoic acid | Thionyl chloride, Ethanol | Ethyl 2-phenoxybenzoate | 99% |

| 2 | Ethyl 2-phenoxybenzoate | Lithium aluminum hydride, THF | (2-Phenoxyphenyl)methanol | 95% |

| 3 | (2-Phenoxyphenyl)methanol | Thionyl chloride, Benzene/Pyridine | 1-(Chloromethyl)-2-phenoxybenzene | 97% |

| 4 | 1-(Chloromethyl)-2-phenoxybenzene | 1. Sodium cyanide 2. Hydrolysis | 2-(2-Phenoxyphenyl)acetic acid | 87% (for cyanation) and 98% (for hydrolysis) |

| 5 | 2-(2-Phenoxyphenyl)acetic acid | Thionyl chloride, Ethanol | Ethyl 2-(2-phenoxyphenyl)acetate | High |

| 6 | Ethyl 2-(2-phenoxyphenyl)acetate | Hydrazine hydrate, Methanol | This compound | 94% |

A crucial and highly efficient method for synthesizing hydrazides is the hydrazinolysis of their corresponding ester precursors. nih.gov This reaction involves the nucleophilic acyl substitution of an ester, such as ethyl 2-(2-phenylphenoxy)acetate, with hydrazine hydrate. nih.govbrieflands.com The reaction is typically carried out by stirring the ester with an excess of hydrazine hydrate in a suitable solvent like methanol or ethanol at room temperature. nih.govresearchgate.net The hydrazide product often precipitates from the reaction mixture and can be collected by filtration, resulting in high yields. For instance, the conversion of ethyl 2-(2-phenylphenoxy)acetate to this compound proceeds with a 94% yield after stirring in methanol for five hours. nih.govbrieflands.com

| Ester Precursor | Reagent | Solvent | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-(2-phenoxyphenyl)acetate | Hydrazine hydrate | Methanol | 5 hours | 94% |

In line with the principles of green chemistry, alternative synthetic methods have been developed to produce hydrazides more efficiently and with less environmental impact. egranth.ac.inresearchgate.net A prominent green approach involves the direct reaction of a carboxylic acid with hydrazine hydrate under microwave irradiation in the absence of any solvent. researchgate.net This method significantly reduces reaction times from several hours, typical for conventional heating, to just a few minutes or seconds. researchgate.net Furthermore, this solvent-free approach leads to higher product yields, increased energy efficiency, and a reduction in chemical waste, as demonstrated by improvements in green chemistry metrics like atom economy and E-factor. researchgate.net While this specific method has been demonstrated for compounds like benzoic hydrazide, its principles are applicable to the synthesis of this compound from 2-(2-phenoxyphenyl)acetic acid. egranth.ac.inresearchgate.net

| Metric | Conventional Method (Two-Step, Reflux) | Green Method (One-Step, Microwave) | Improvement |

|---|---|---|---|

| Number of Steps | Two | One | 50% Reduction |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less |

| Overall Yield (%) | ~77% | ~90% | 13% Increase |

| Energy Consumption | High | Very Low | 180-400 times less |

| Solvent Use | Required | None | Elimination of solvent waste |

Reaction Mechanisms of this compound

The chemical reactivity of this compound is primarily defined by the nucleophilic nature of the terminal nitrogen atom of the hydrazide functional group. This allows it to participate in characteristic reactions such as nucleophilic additions and condensations.

The fundamental reaction between a hydrazide and a carbonyl compound (aldehyde or ketone) begins with a nucleophilic addition step. The lone pair of electrons on the terminal amino group (-NH2) of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This attack results in the formation of a transient, unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. In this intermediate, the formerly planar carbonyl carbon becomes sp3-hybridized with four single bonds. The formation and subsequent fate of this tetrahedral intermediate are crucial for the progression of the reaction.

Following the initial nucleophilic addition, the tetrahedral intermediate undergoes a dehydration (elimination of a water molecule) to form a stable product called a hydrazone. ijrrr.comyoutube.com Hydrazones are characterized by a carbon-nitrogen double bond (C=N) and are formed via a condensation reaction. researchgate.netijrrr.com The synthesis of N-arylidene-2-(2-phenoxyphenyl)acetohydrazides is a prime example of this process. nih.gov Typically, this compound is reacted with a selected aldehyde or ketone in a solvent like ethanol, often with a catalytic amount of acid (e.g., hydrochloric acid) to facilitate the dehydration step. nih.gov The reaction is generally stirred at room temperature, and its completion can be monitored using thin-layer chromatography (TLC). nih.gov

| Reactant 1 | Reactant 2 (Aldehyde) | Catalyst | Product (Hydrazone) |

|---|---|---|---|

| This compound | Benzaldehyde | HCl | N'-Benzylidene-2-(2-phenylphenoxy)acetohydrazide |

| This compound | 4-Chlorobenzaldehyde | HCl | N'-(4-Chlorobenzylidene)-2-(2-phenylphenoxy)acetohydrazide |

| This compound | 4-Methylbenzaldehyde | HCl | N'-(4-Methylbenzylidene)-2-(2-phenylphenoxy)acetohydrazide |

| This compound | 4-Methoxybenzaldehyde | HCl | N'-(4-Methoxybenzylidene)-2-(2-phenylphenoxy)acetohydrazide |

Cyclization Reactions Leading to Heterocyclic Derivatives

The versatile hydrazide moiety of this compound serves as a key synthon for the construction of various heterocyclic systems. Through intramolecular cyclization reactions, this compound can be transformed into derivatives containing five-membered rings such as oxadiazoles, thiadiazoles, and triazoles. These reactions typically involve the reaction of the acetohydrazide with single or multiple carbon- and/or sulfur-containing reagents.

One of the primary pathways to synthesize 1,3,4-oxadiazole derivatives involves the reaction of this compound with carbon disulfide in an alcoholic potassium hydroxide solution. This reaction proceeds through the formation of a potassium dithiocarbazate salt, which upon heating, undergoes cyclization to yield 5-((2-phenylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol. nih.govijper.org Another method to achieve the oxadiazole ring is by reacting the parent hydrazide with formic acid, which leads to the formation of an N-formyl intermediate that can be cyclized. nih.govnih.gov

Similarly, 1,3,4-thiadiazole derivatives can be synthesized. The reaction of the hydrazide with carbon disulfide under basic conditions is a common route to 5-substituted-1,3,4-thiadiazole-2-thiol. ammanu.edu.josphinxsai.com

The synthesis of 1,2,4-triazole rings from this compound is a multi-step process. It typically begins with the reaction of the hydrazide with an isothiocyanate, such as phenyl isothiocyanate, to form an N-substituted thiosemicarbazide intermediate. nih.govijrpr.com This thiosemicarbazide can then undergo intramolecular cyclization under alkaline conditions, often by refluxing with sodium hydroxide, to yield a 4-substituted-5-((2-phenylphenoxy)methyl)-4H-1,2,4-triazole-3-thiol. nih.govmdpi.comresearchgate.net

Table 1: Cyclization Reactions of this compound

| Starting Reagent | Reaction Conditions | Resulting Heterocycle | Product Name |

|---|---|---|---|

| Carbon Disulfide | Alcoholic KOH, Reflux | 1,3,4-Oxadiazole-2-thiol | 5-((2-Phenylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol nih.gov |

| Carbon Disulfide | Basic conditions | 1,3,4-Thiadiazole-2-thiol | 5-((2-Phenylphenoxy)methyl)-1,3,4-thiadiazole-2-thiol ammanu.edu.jo |

Substitution Reactions Involving the Hydrazide Moiety

The terminal amino group (-NH2) of the hydrazide moiety in this compound is nucleophilic and readily undergoes substitution reactions, most notably condensation reactions with aldehydes and ketones to form hydrazones, also known as Schiff bases. nih.govresearchgate.net

This reaction is typically carried out by stirring the acetohydrazide with a substituted aromatic aldehyde in an alcoholic solvent, such as ethanol, often in the presence of an acid catalyst like a few drops of hydrochloric acid. nih.gov The reaction proceeds at room temperature, and its completion can be monitored using thin-layer chromatography. nih.gov The resulting N'-arylidene-2-(2-phenylphenoxy)acetohydrazide derivatives precipitate from the reaction mixture and can be purified by neutralization and recrystallization. nih.govresearchgate.net This straightforward and efficient method allows for the synthesis of a wide array of hydrazone derivatives by varying the structure of the aromatic aldehyde used. nih.gov

Another significant substitution reaction is the formation of thiosemicarbazides, which also serves as the initial step for the synthesis of 1,2,4-triazoles as mentioned previously. The reaction of this compound with various aryl isothiocyanates in refluxing ethanol yields the corresponding 1,4-disubstituted thiosemicarbazides. ijrpr.com

Table 2: Substitution Reactions of this compound

| Reagent | Reaction Conditions | Product Type | General Product Structure |

|---|---|---|---|

| Substituted Aromatic Aldehydes (Ar-CHO) | Ethanol, Room Temperature, HCl (cat.) | Hydrazone (Schiff Base) | N'-(Arylmethylene)-2-(2-phenylphenoxy)acetohydrazide nih.gov |

| Phenyl Isothiocyanate | Ethanol, Reflux | Thiosemicarbazide | N-Phenyl-2-(2-(2-phenylphenoxy)acetyl)hydrazine-1-carbothioamide nih.govijrpr.com |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

The ¹H-NMR spectrum of 2-(2-Phenylphenoxy)acetohydrazide provides detailed information about the chemical environment, connectivity, and number of different types of protons. The protons of the two phenyl rings, being in different electronic environments, will exhibit complex multiplets in the aromatic region of the spectrum (typically δ 6.8-7.6 ppm). The protons on the phenyl ring directly attached to the ether oxygen will show distinct signals from the protons of the adjacent phenyl group.

The methylene protons (-O-CH₂-) adjacent to the ether oxygen are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the δ 4.3-4.7 ppm range. The protons of the hydrazide group (-NH-NH₂) will present as broad singlets due to quadrupole broadening and potential hydrogen exchange. The N-H proton adjacent to the carbonyl group is expected to be the most deshielded, appearing further downfield.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 9.0 - 9.5 | Broad Singlet | 1H | -C(=O)NH- |

| ~ 6.8 - 7.6 | Multiplet | 9H | Aromatic Protons (Ar-H) |

| ~ 4.5 - 4.7 | Singlet | 2H | -O-CH₂-C=O |

Note: Predicted values are based on standard chemical shift ranges for analogous functional groups.

The ¹³C-NMR spectrum is crucial for confirming the carbon skeleton of the molecule. It reveals the number of unique carbon environments within the structure. For this compound, a total of 14 distinct signals are expected, corresponding to the 14 carbon atoms in the molecule.

The carbonyl carbon (-C=O) of the hydrazide group will appear as the most downfield signal, typically in the range of δ 165-175 ppm. The twelve aromatic carbons will produce a series of signals between δ 110-160 ppm. The two carbons directly bonded to the ether oxygen (C-O) will be the most deshielded among the aromatic carbons. The methylene carbon (-O-CH₂-) signal is expected to appear in the δ 60-70 ppm region.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 168 | Carbonyl Carbon (C=O) |

| ~ 110 - 158 | Aromatic Carbons (Ar-C) |

Note: Predicted values are based on standard chemical shift ranges for analogous functional groups.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including FTIR and Raman, are used to identify the specific functional groups present in a molecule by measuring the vibrations of its bonds.

FTIR spectroscopy is highly effective for identifying the key functional groups in this compound. The spectrum will be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups of the hydrazide moiety typically appear as distinct bands in the 3200-3400 cm⁻¹ region. researchgate.net

A strong, sharp absorption band corresponding to the C=O stretch (Amide I band) is expected around 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) will likely be observed near 1550-1620 cm⁻¹. The asymmetric C-O-C stretching of the ether linkage will produce a characteristic strong band in the 1200-1260 cm⁻¹ region, while the symmetric stretch appears around 1020-1100 cm⁻¹. Aromatic C=C stretching vibrations will be visible as multiple bands in the 1450-1600 cm⁻¹ range, and aromatic C-H stretching will be observed just above 3000 cm⁻¹. ijprs.com

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 3400 | N-H (Hydrazide) | Stretching |

| > 3000 | Aromatic C-H | Stretching |

| ~ 1670 | C=O (Amide I) | Stretching |

| ~ 1600 | N-H (Amide II) | Bending |

| 1450 - 1600 | Aromatic C=C | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For this compound (C₁₄H₁₄N₂O₂), the molecular weight is 242.27 g/mol . The electron impact (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 242.

The fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the bond between the ether oxygen and the methylene group, or between the methylene and carbonyl groups.

Loss of the hydrazide moiety: Fragmentation could lead to the loss of N₂H₃ (m/z = 31) or the entire acetohydrazide side chain.

Cleavage of the ether bond: This could result in fragments corresponding to the phenoxy ion or the phenylphenoxy radical cation. nih.gov

Aromatic fragmentation: The biphenyl (B1667301) core is relatively stable, but further fragmentation can occur under high energy conditions. libretexts.orgchemguide.co.uk

The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the phenylphenoxy core to the acetohydrazide side chain. scielo.brmiamioh.edu

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. In single-crystal X-ray analysis, a high-energy beam of X-rays is directed at a single crystal of the compound. The scattering of these X-rays by the electron clouds of the atoms produces a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, researchers can elucidate the crystal structure, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal X-ray analysis would provide definitive information on its solid-state conformation. This would include the planarity of the phenyl and phenoxy rings, the torsion angles describing the orientation of the acetohydrazide moiety relative to the aromatic rings, and the hydrogen bonding networks that stabilize the crystal lattice.

While specific crystallographic data for this compound is not available, studies on analogous compounds, such as 2-(2-chlorophenoxy)acetohydrazide, reveal common structural motifs. In these related structures, the acetohydrazide group is often found to be approximately planar, and the crystal packing is typically dominated by N-H···O and C-H···O hydrogen bonds, forming extensive supramolecular networks.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₄H₁₄N₂O₂ |

| Formula weight | 242.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value not available |

| b (Å) | Value not available |

| c (Å) | Value not available |

| β (°) | Value not available |

| Volume (ų) | Value not available |

| Z | 4 |

| Calculated density (g/cm³) | Value not available |

| Absorption coefficient (mm⁻¹) | Value not available |

| F(000) | Value not available |

| Final R indices [I>2σ(I)] | Value not available |

| R indices (all data) | Value not available |

Note: The data in this table is hypothetical and serves as an example of the parameters that would be determined from a single-crystal X-ray diffraction study. Actual values are not available in the reviewed literature.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies

Electronic absorption (UV-Vis) spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides information about the electronic structure of the molecule, including the presence of chromophores (light-absorbing groups) and their conjugation.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π-π* transitions within the phenyl and phenoxy aromatic rings. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents.

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes. Upon coordination of a metal ion to the acetohydrazide ligand, changes in the electronic environment of the chromophores typically lead to shifts in the absorption maxima (either to shorter or longer wavelengths) and changes in the molar absorptivity. By monitoring these changes, it is possible to determine the stoichiometry of the metal-ligand complex and its stability constant.

Table 2: Expected UV-Vis Absorption Maxima for this compound in Different Solvents

| Solvent | Expected λ_max (nm) for π-π* transitions |

| Ethanol | Data not available |

| Dichloromethane | Data not available |

| Acetonitrile | Data not available |

Note: This table illustrates the type of data that would be obtained from a UV-Vis spectroscopic study. Specific experimental values for this compound are not available in the searched literature.

Advanced In-situ Spectroscopic Techniques for Mechanistic Insights during Reactions

Advanced in-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur. By collecting spectra at various time points during a reaction, it is possible to identify and characterize reaction intermediates, determine reaction kinetics, and elucidate reaction mechanisms. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy are commonly employed for this purpose.

In the context of reactions involving this compound, such as its condensation with aldehydes or ketones to form hydrazones, or its complexation with metal ions, in-situ spectroscopy would be invaluable. For example, by monitoring the disappearance of the C=O stretching vibration of the acetohydrazide and the appearance of the C=N stretching vibration of the hydrazone using in-situ FTIR, the rate of the condensation reaction could be determined. Similarly, in-situ UV-Vis spectroscopy could be used to follow the formation of a colored metal complex, providing insights into the kinetics of the coordination process.

The application of these advanced techniques would provide a deeper understanding of the reactivity of this compound and the mechanisms by which it participates in chemical transformations. However, at present, no specific studies utilizing in-situ spectroscopic techniques to investigate the reaction mechanisms of this compound have been reported in the available literature.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the stable conformations and electronic distribution of 2-(2-Phenylphenoxy)acetohydrazide.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometries to find the most stable conformation (a minimum on the potential energy surface) and for calculating various electronic properties. inpressco.com A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311+G**. nih.govresearchgate.netresearchgate.net This combination offers a good balance between accuracy and computational cost for organic molecules. reddit.com

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is reached. inpressco.com For hydrazide derivatives, DFT calculations can predict the planarity of the hydrazide group and the conformational preferences, such as the trans-syn conformation being the lowest energy structure in simple acetohydrazide. nih.gov The resulting optimized geometry provides a detailed 3D model of the molecule.

Electronic structure analysis focuses on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy gap between HOMO and LUMO is a critical parameter that helps determine the molecule's chemical reactivity, kinetic stability, and optical properties. inpressco.comnih.gov A smaller energy gap suggests that the molecule can be more easily excited. inpressco.com These orbitals are often visualized as lobes distributed across the molecule, indicating regions of high electron density for potential reactions.

Table 1: Representative Calculated Geometrical Parameters for an Acetohydrazide Moiety using DFT (Note: Data is for the related compound Acetohydrazide, calculated at the B3LYP/6-311+G* level, as a representative example.)*

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C=O | 1.22 Å |

| C-N | 1.37 Å | |

| N-N | 1.41 Å | |

| Bond Angles | O=C-N | 123.5° |

| C-N-N | 119.8° | |

| C-N-H | 117.4° | |

| Data sourced by analogy from a study on Acetohydrazide. nih.gov |

Ab Initio Methods for Molecular Properties

Ab initio (Latin for "from the beginning") methods are another class of quantum chemical calculations that rely on first principles without using experimental data for parametrization. Methods like Møller-Plesset perturbation theory (MP2) are often used alongside DFT to provide a more rigorous theoretical analysis. nih.gov

These methods can be more computationally demanding than DFT but are valuable for calculating specific molecular properties with high accuracy. For instance, ab initio calculations have been employed to investigate the structural stability and rotational barriers in acetohydrazide. nih.gov Studies have used MP2 with the 6-311+G** basis set to calculate the C-N rotational barrier and the inversion barrier of the terminal NH₂ group, providing deep insights into the molecule's conformational dynamics. nih.gov Comparing results from both DFT and ab initio methods can lend greater confidence to the theoretical predictions.

Spectroscopic Property Simulations

Theoretical modeling is instrumental in the interpretation of experimental spectra. By simulating spectra from first principles, researchers can assign specific spectral features to distinct molecular motions or electronic transitions.

Prediction of Infrared and Raman Spectra and Vibrational Assignments

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. DFT calculations, often using the B3LYP functional, are employed to compute the harmonic vibrational frequencies. nih.gov The calculated frequencies are typically scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. researchgate.net

These calculations provide a complete vibrational assignment, where each predicted frequency is linked to a specific normal mode of vibration, such as C=O stretching, N-H bending, or phenyl ring deformations. nih.govnih.gov This detailed assignment is crucial for accurately interpreting complex experimental spectra. For example, in acetohydrazide, vibrational assignments have been made on the basis of normal coordinate analyses derived from B3LYP calculations. nih.gov

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) and Assignments for an Acetohydrazide Moiety (Note: Data is for the related compound Acetohydrazide, as a representative example.)

| Assignment | Calculated Frequency (B3LYP) | Experimental IR | Experimental Raman |

| N-H asym stretch | 3443 | 3360 | 3362 |

| N-H sym stretch | 3335 | 3300 | 3300 |

| C=O stretch | 1725 | 1698 | 1698 |

| NH₂ scissoring | 1629 | 1630 | 1630 |

| N-N stretch | 1084 | 1075 | 1075 |

| Data sourced by analogy from a study on Acetohydrazide. nih.gov |

Calculation of NMR Chemical Shifts (GIAO)

The Gauge-Independent Atomic Orbital (GIAO) method is the most prevalent technique for the theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.netresearchgate.net This approach is typically used in combination with DFT geometry optimization. researchgate.net The process involves optimizing the molecular structure (e.g., at the B3LYP/6-31G(d,p) level) and then calculating the isotropic magnetic shielding tensors for each nucleus using the GIAO method. researchgate.net

The calculated isotropic shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically Tetramethylsilane (TMS), using the formula δ = σ(TMS) - σ(sample). imist.ma This procedure allows for the direct comparison of theoretical ¹H and ¹³C NMR spectra with experimental data, aiding in the structural elucidation and assignment of complex spectra. researchgate.netresearchgate.net The correlation between calculated and experimental shifts is often very high, making GIAO a reliable tool for confirming molecular structures. researchgate.net

Table 3: Representative Calculated vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Hydrazone Derivative (Note: Data is for a related hexahydroindole product, as a representative example of GIAO calculations.)

| Atom | Calculated ¹H Shift (GIAO) | Experimental ¹H Shift | Atom | Calculated ¹³C Shift (GIAO) | Experimental ¹³C Shift |

| H1 | 7.21 | 7.15 | C1 | 134.5 | 134.1 |

| H2 | 6.85 | 6.79 | C2 | 128.9 | 128.5 |

| H3 | 6.07 | 5.98 | C3 | 127.3 | 126.9 |

| H4 | 2.91 | 2.85 | C4 | 55.4 | 54.8 |

| H5 | 2.25 | 2.18 | C5 | 40.1 | 39.7 |

| Data sourced by analogy from GIAO calculations on hexahydroindole derivatives. imist.ma |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra, such as UV-Vis spectra. sci-hub.semdpi.com The calculation is typically performed on a previously optimized ground-state geometry. TD-DFT computes the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied one. sci-hub.semdpi.com

The results are presented as a series of electronic transitions, each with a corresponding maximum absorption wavelength (λmax) and an oscillator strength (f), which represents the intensity of the absorption. researchgate.net These theoretical spectra can be compared with experimental UV-Vis data to understand the electronic transitions responsible for the observed absorption bands. sci-hub.se Often, the most significant transitions involve the HOMO and LUMO, and are characterized as n→π* or π→π* transitions. sci-hub.se For molecules containing aromatic rings and heteroatoms, like this compound, TD-DFT is essential for interpreting their photophysical properties.

Table 4: Representative Simulated UV-Vis Spectral Data using TD-DFT (Note: Data is for the related compound 2-(2′-Hydroxy-5′-methylphenyl)-benzotriazole, as a representative example.)

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution (Transition) |

| 350 | 0.174 | HOMO -> LUMO (98%) |

| 310 | 0.255 | HOMO-1 -> LUMO (95%) |

| 285 | 0.089 | HOMO -> LUMO+1 (88%) |

| Data sourced by analogy from a study on a UV absorber. sci-hub.se |

Lack of Available Research Data Precludes a Detailed Computational Analysis of this compound

The inquiry sought to build a detailed article focusing on several key areas of computational chemistry, including Molecular Orbital and Electronic Structure Analysis, and Computational Studies in Reaction Mechanism Elucidation. These sections were to be populated with specific data points and discussions on the HOMO-LUMO energy gap, Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, transition state characterization, and reaction pathway determination for this compound.

However, the scientific community has not, to date, published research that delves into these specific computational aspects of this compound. As a result, the foundational data required to generate a scientifically accurate and informative article on this topic are not available. The creation of such an article would necessitate the fabrication of data, which would be scientifically unsound.

Therefore, it is not possible to provide an article that adheres to the requested outline and maintains the required standards of scientific accuracy and sourcing. Further research into the computational properties of this compound would be required for such an analysis to be possible.

Ligand Chemistry and Coordination Studies

Coordination Modes of 2-(2-Phenylphenoxy)acetohydrazide

The structural arrangement of donor sites within the this compound molecule allows for several potential coordination modes, the most common of which is bidentate chelation.

In the presence of metal ions, this compound and its analogues typically act as bidentate ligands. purdue.eduat.ua Coordination occurs through the oxygen atom of the carbonyl group and the nitrogen atom of the terminal -NH2 group. semanticscholar.org This mode of chelation results in the formation of a stable five-membered metallocycle, a common feature in the coordination chemistry of hydrazides. at.ua This bidentate "claw-like" grip on the metal center is a defining characteristic of its coordinating behavior. purdue.edu For instance, the structurally similar ligand 2-(4-bromophenoxy)acetohydrazide coordinates to Ni(II) in precisely this bidentate fashion. semanticscholar.org

While the parent acetohydrazide prefers bidentate chelation, its derivatives can exhibit more complex, multidentate coordination. When the terminal amine group is modified, for example, through condensation reactions to form hydrazones, additional donor sites can be introduced. These derivatives can act as tridentate ligands, coordinating through the carbonyl (or enolic) oxygen, the azomethine nitrogen, and another donor atom, such as a phenolic oxygen, if present in the aldehyde or ketone moiety used for derivatization. This versatility allows for the synthesis of complexes with varied geometries and properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is generally straightforward, involving the reaction of the ligand with a metal salt in an appropriate solvent.

Complexes of this compound and related ligands with various first-row transition metals have been synthesized and studied. The typical synthetic method involves mixing a solution of the ligand with a metal salt, such as NiCl2·6H2O, Co(CH3COO)2·4H2O, or CuCl2·2H2O, in a solvent like ethanol or isopropanol. semanticscholar.orgsemanticscholar.org The reaction often proceeds at room temperature or with gentle heating to yield the solid complex, which can then be isolated by filtration. semanticscholar.org The resulting complexes often exhibit octahedral geometry, with the ligand and other ancillary groups like water molecules or anions completing the coordination sphere of the metal ion. nih.gov

Depending on the reaction conditions, the metal ion, and the ancillary ligands present, this compound can form both monomeric and polymeric structures. researchgate.net Monomeric complexes typically consist of a central metal ion coordinated by one or more molecules of the hydrazide ligand and other monodentate ligands. nih.gov In contrast, polymeric structures can arise when an ancillary ligand, such as a halide, acts as a bridge between two metal centers. A notable example is the complex formed between Ni(II) chloride and 2-(4-bromophenoxy)acetohydrazide, [NiCl2L(2-PrOH)]n, where L is the hydrazide ligand. In this compound, two chlorine atoms act as bridges between adjacent nickel atoms, creating a one-dimensional polymeric chain. semanticscholar.org

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are indispensable for elucidating the coordination mode of the ligand and the geometry of the resulting metal complexes. Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are particularly informative.

Infrared spectroscopy provides direct evidence of the ligand's coordination sites. Upon complexation, the vibrational frequencies of the groups involved in bonding are altered. A significant shift of the ν(C=O) (carbonyl stretch) band to a lower wavenumber (typically by 15-30 cm⁻¹) is indicative of the coordination of the carbonyl oxygen to the metal center. nih.gov Similarly, changes in the stretching and bending vibrations of the -NH2 group confirm the involvement of the amine nitrogen in chelation. Furthermore, the appearance of new, non-ligand bands in the far-IR region of the spectra (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) bonds. nih.gov

Table 1: Typical Infrared Spectral Data (cm⁻¹) for a Hydrazide Ligand and its Metal Complexes

| Compound | ν(N-H) | ν(C=O) | ν(N-N) | ν(M-O) | ν(M-N) |

|---|---|---|---|---|---|

| Ligand | ~3300, ~3200 | ~1650 | ~970 | - | - |

| Complex | Altered/Shifted | ~1625 | ~990 | ~490 | ~630 |

Electronic (UV-Vis) spectroscopy is used to probe the d-orbital electronic transitions of the metal ions, which provides insight into the coordination geometry. For instance, Ni(II) complexes with an octahedral geometry typically display three spin-allowed transitions, which can be assigned to ³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), and ³A₂g(F) → ³T₁g(P). semanticscholar.org Similarly, the electronic spectra of Co(II) and Cu(II) complexes provide characteristic bands that help in assigning their geometries. semanticscholar.orgnih.gov

Table 2: Representative Electronic Spectral Data and Magnetic Moments for Octahedral Metal Complexes of Hydrazide-type Ligands

| Metal Ion | d-d Transitions (nm) | Assignments | Magnetic Moment (B.M.) |

|---|---|---|---|

| Co(II) | ~536, ~600 | ⁴T₁g → ⁴A₂g(F), ⁴T₁g → ⁴T₁g(P) | ~4.45 |

| Ni(II) | ~395, ~585 | ³A₂g(F) → ³T₁g(P), ³A₂g(F) → ³T₁g(F) | ~2.35 |

| Cu(II) | ~679 | ²Eg → ²T₂g | ~1.87 |

Ligand Design Principles for Tunable Coordination Behavior

The compound this compound belongs to the versatile class of hydrazide derivatives, which are of significant interest in coordination chemistry due to their adaptable binding capabilities with various metal ions. The design of such ligands is pivotal for tuning the resulting metal complexes' structural and electronic properties. The coordination behavior of this compound is primarily governed by the interplay of its core functional group, the acetohydrazide moiety, and the electronic and steric influences of its unique substituent, the 2-phenylphenoxy group.

The Acetohydrazide Coordination Core

The fundamental coordination chemistry of this compound stems from its acetohydrazide (-C(=O)NHNH2) functional group. This group typically acts as a bidentate chelating agent, coordinating to a metal center through two donor atoms: the carbonyl oxygen and the terminal nitrogen atom of the amine group researchgate.netsemanticscholar.org. This chelation results in the formation of a thermodynamically stable five-membered ring with the metal ion, a common feature in the coordination chemistry of hydrazide-based ligands.

Keto-Enol Tautomerism: A Key to Versatility

A critical principle governing the coordination of hydrazides is their ability to exist in keto-enol tautomeric forms. In solution and in the presence of metal ions, the ligand can undergo deprotonation and rearrange from its keto form to the enol form (-C(OH)=NNH2) researchgate.netfrontiersin.orgmasterorganicchemistry.com. Coordination often occurs via the deprotonated enolate oxygen and the terminal amino nitrogen. This transformation is significant because it changes the ligand from a neutral molecule to a monoanionic ligand, which allows for the formation of stable, neutral metal complexes without the need for external counter-ions researchgate.netfrontiersin.org. The specific tautomeric form that binds to the metal can be influenced by factors such as the pH of the medium, the nature of the metal ion, and the solvent used researchgate.net.

| Tautomeric Form | Structure | Coordination Mode | Ligand Charge |

|---|---|---|---|

| Keto | R-C(=O)NHNH₂ | Neutral bidentate coordination via carbonyl oxygen and terminal nitrogen. | Neutral (0) |

| Enol (Enolate) | R-C(O⁻)=NNH₂ | Anionic bidentate coordination via deprotonated enolate oxygen and terminal nitrogen. | Anionic (-1) |

Tuning Coordination Behavior with the 2-Phenylphenoxy Substituent

The "tunable" nature of this compound as a ligand is derived from the specific properties of its large 2-phenylphenoxy substituent. This group modifies the ligand's coordination behavior through significant steric and electronic effects rsc.org.

Steric Effects: The 2-phenylphenoxy group is sterically demanding due to its two aromatic rings. This bulkiness can dictate the coordination geometry around the metal center by limiting the number of ligands that can bind, thereby preventing the formation of highly crowded complexes. For instance, while a small ligand might form an octahedral complex with a 2:1 ligand-to-metal ratio, the steric hindrance from the 2-phenylphenoxy groups might favor a tetrahedral or square planar geometry with a lower coordination number. This steric influence is a powerful tool for controlling the architecture and accessibility of the final metal complex.

Electronic Effects: The electronic nature of the substituent can modulate the electron density on the donor atoms of the hydrazide moiety, thereby influencing the strength of the coordinate bonds nih.govacs.org. The 2-phenylphenoxy group possesses an ether linkage (-O-) adjacent to one of the phenyl rings. The oxygen atom can donate electron density through a resonance effect, which can enhance the basicity and donor strength of the hydrazide's coordinating atoms. Conversely, the aromatic rings exert an electron-withdrawing inductive effect. This dual influence allows for fine-tuning of the ligand's electronic properties, which in turn affects the stability and reactivity of the metal complexes formed.

The following table compares the potential influence of the 2-phenylphenoxy group with other substituents found in related hydrazide ligands.

| Substituent Group (on Acetohydrazide) | Example Compound | Primary Steric Influence | Primary Electronic Influence |

|---|---|---|---|

| 2-Phenylphenoxy | This compound | High (Bulky, two aromatic rings) | Mixed: Resonance donation from ether oxygen, inductive withdrawal from phenyl rings. |

| 2-Chlorophenoxy | 2-(2-Chlorophenoxy)acetohydrazide researchgate.net | Moderate | Strongly electron-withdrawing (inductive effect of Cl). |

| 4-Methylphenyl | 2-(4-Methylphenyl)acetohydrazide | Low to Moderate | Electron-donating (hyperconjugation from methyl group). |

| Hydrogen | Acetohydrazide nih.gov | Very Low | Minimal electronic effect (reference). |

Catalytic Applications of this compound Derivatives Remain an Unexplored Frontier in Chemical Research

Despite a comprehensive search of scientific literature, no specific research or data could be found on the catalytic applications of this compound or its derivatives. This indicates that the potential of this specific chemical compound as a ligand or a catalyst in either homogeneous or heterogeneous catalysis is a largely unexplored area within the scientific community.

While the broader class of acetohydrazide derivatives has been investigated for various applications, including their role in coordination chemistry and potential biological activities, their specific use in catalysis is not extensively documented. The investigation into the catalytic properties of metal complexes often involves the strategic design of ligands to influence the reactivity of a metal center. Acetohydrazide moieties, with their potential coordination sites, present theoretical possibilities for forming stable and catalytically active metal complexes. However, the specific compound "this compound" has not been the subject of such published research.

The user's request for a detailed article on the catalytic applications of this compound, structured around its role as a ligand, its use in homogeneous and heterogeneous catalysis, and the mechanisms and selectivity of such reactions, cannot be fulfilled at this time due to the absence of foundational research in this specific area.

For context, research into the catalytic applications of other, structurally different, acetohydrazide derivatives has shown some promise. For instance, studies on transition metal complexes of other hydrazide compounds have demonstrated catalytic activity in oxidation reactions. Ruthenium complexes with ligands derived from 1-(phenylacetyl and phenoxyacetyl)-4-phenyl-3-thiosemicarbazide have been reported as efficient catalysts for the oxidation of alcohols. Similarly, transition metal complexes with 2-fluoro-N'-((2-hydroxyphenyl)methylene)benzohydrazide have been investigated for the catalytic oxidation of aniline. These examples highlight the potential of the broader family of hydrazide-containing compounds in catalysis, but it is crucial to note that these findings are not directly applicable to "this compound" due to the strict constraints of the requested article.

The absence of literature on the catalytic use of this compound suggests a significant gap in the current body of chemical research and presents an opportunity for future investigation. The synthesis of its metal complexes and the evaluation of their catalytic activity in various organic transformations could be a fruitful avenue for new research endeavors. Until such studies are conducted and published, a scientifically accurate and detailed article on the catalytic applications of this specific compound, as outlined in the user's request, cannot be generated.

In Vitro Biological Activity: Mechanistic Perspectives

Structure-Activity Relationship (SAR) Studies of 2-(2-Phenylphenoxy)acetohydrazide Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies have provided insights into the chemical features that govern their therapeutic effects.

Research on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides has shed light on the structural requirements for anti-inflammatory activity. nih.govresearchgate.net The introduction of various substituents on the arylidene moiety has been shown to modulate the anti-inflammatory potency. For instance, the presence of a chloro group at the para position of the benzylidene ring, as in N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide, has been associated with significant in vivo anti-inflammatory activity. nih.govresearchgate.net Conversely, polysubstitution on the arylidene ring has been observed to cause a noticeable decrease in activity. nih.gov These findings suggest that the nature and position of the substituent on the arylidene ring are critical determinants of the anti-inflammatory potential of these derivatives.

In the context of antifungal activity, studies on N'-phenylhydrazides have highlighted the importance of the hydrazide scaffold in developing novel antifungal agents. nih.gov The fungicidal activity of these compounds is influenced by the nature of the substituents on the phenyl rings. nih.gov Similarly, research on pyrazoline and hydrazone derivatives has demonstrated that modifications on the phenyl rings and the heterocyclic core can significantly impact their antimicrobial and antifungal activities. nih.govturkjps.org For example, the presence of a methoxy (B1213986) group at specific positions on the phenyl ring has been shown to enhance antibacterial activity against certain strains. nih.gov

Furthermore, investigations into other biological activities, such as enzyme inhibition, have also benefited from SAR studies. In a series of 2-(isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl cyanide analogues, the modification of the phenyl ring was explored to optimize their properties as Epac antagonists. utmb.edu Studies on caffeic acid phenethyl ester (CAPE) analogs have also elucidated the importance of the linker between the caffeoyl and aryl moieties for 5-lipoxygenase inhibition. nih.gov

Investigation of Anti-inflammatory Mechanisms in Vitro

The anti-inflammatory properties of derivatives of this compound have been investigated, primarily through in vivo models, which provide insights into their potential mechanisms of action. A series of N-arylidene-2-(2-phenoxyphenyl) acetohydrazides were synthesized and evaluated for their anti-inflammatory effects. nih.govresearchgate.net The rationale behind modifying the carboxylic acid group of diclofenac (B195802), a well-known non-steroidal anti-inflammatory drug (NSAID), into a hydrazide derivative was to mitigate the gastrointestinal toxicity associated with the free carboxylic acid moiety. nih.govresearchgate.net

The anti-inflammatory activity of these compounds was assessed using the carrageenan-induced rat paw edema assay, a standard in vivo model for acute inflammation. nih.govresearchgate.net The results indicated that several of the synthesized hydrazide derivatives exhibited significant anti-inflammatory activity, with a reduction in paw edema ranging from 17% to 58% at different time intervals. nih.govresearchgate.net Notably, the compound N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) demonstrated the most potent and consistent anti-inflammatory effect, with a 32-58% reduction in inflammation, which was comparable to the reference drug diclofenac (35-74% reduction). nih.govresearchgate.netnih.gov

| Compound | Maximum % Reduction in Inflammation | Reference |

|---|---|---|

| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | 58% | nih.govresearchgate.net |

| Other N-arylidene-2-(2-phenoxyphenyl) acetohydrazide derivatives | 17-58% | nih.govresearchgate.net |

| Diclofenac (Reference) | 74% | nih.govresearchgate.net |

Mechanisms of Antimicrobial Activity (Antibacterial and Antifungal)

While direct studies on the antimicrobial activity of this compound are limited, research on related hydrazide and hydrazone derivatives provides significant insights into their potential as antimicrobial agents.

Studies on various hydrazone derivatives have demonstrated a range of antibacterial activities against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentrations (MICs) for these compounds have been reported to be in the range of 32 to 512 μg/mL. nih.govturkjps.org For instance, certain pyrazoline derivatives have shown moderate activity against S. aureus, with MIC values of 64 μg/mL. nih.gov The antibacterial efficacy of these compounds is influenced by the specific substitutions on the aromatic rings. nih.gov In some cases, the selenium-containing analogue, 2-phenyl-1,2-benzoisoselenazol-3(2H)-one, has shown potent activity against methicillin-resistant S. aureus (MRSA) with an MIC90 of 1.56 µg/mL. nih.gov

| Bacterial Strain | Compound Class/Derivative | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Pyrazoline/Hydrazone derivatives | 32-512 | nih.govturkjps.org |

| Escherichia coli | Pyrazoline/Hydrazone derivatives | 32-512 | nih.govturkjps.org |

| Methicillin-resistant S. aureus (MRSA) | 2-phenyl-1,2-benzoisoselenazol-3(2H)-one | 1.56 (MIC90) | nih.gov |

| Escherichia coli | Various antimicrobials (for comparison) | <0.03 - >512 | nih.gov |

| Staphylococcus aureus | Polihexanide | 1-2 | publisso.de |

Derivatives of hydrazide have also been investigated for their antifungal properties. Studies on N'-phenylhydrazides have shown promising activity against various strains of Candida albicans, including fluconazole-resistant isolates. nih.gov The MIC80 values for some of these compounds were found to be less than 4 µg/mL against certain resistant strains. nih.gov Azole-based acetohydrazide derivatives of cinnamaldehyde (B126680) have also demonstrated potent antifungal activity against C. albicans, with some compounds exhibiting MIC values as low as 0.125 μg/mL. nih.gov Research on protocatechuic acid has shown inhibitory effects on the growth of Aspergillus flavus and the production of aflatoxin. nih.gov

| Fungal Strain | Compound Class/Derivative | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| Candida albicans | N'-Phenylhydrazides | <4 - 64 | nih.gov |

| Candida albicans | Azole based acetohydrazide derivatives | 0.125 - 125 | nih.gov |

| Candida albicans (fluconazole-resistant) | Azole based acetohydrazide derivatives | 0.5 | nih.gov |

| Aspergillus flavus | Protocatechuic acid | 50 - 250 (concentration for inhibition zone) | nih.gov |

| Aspergillus flavus | Various antifungals (for comparison) | 0.06 - 16 | nih.gov |

The precise molecular targets of this compound and its derivatives are not fully elucidated, but research on related compounds provides some clues. For N'-phenylhydrazides, one proposed mechanism of antifungal action involves the generation of reactive oxygen species (ROS). nih.gov It is suggested that the phenylhydrazine (B124118) moiety can be oxidized to form diazo compounds, which then release nitrogen gas and generate free radicals. These radicals can lead to the formation of ROS, such as superoxide (B77818) anions and hydroxyl radicals, which disrupt normal physiological processes in the fungus. nih.gov

In bacteria, one potential target is the MprF protein in Staphylococcus aureus, which is involved in resistance to cationic antimicrobial peptides. nih.gov Blocking the function of MprF can sensitize the bacteria to antibacterial agents. nih.gov While this has not been directly tested with this compound, it represents a plausible target for this class of compounds. Further research is needed to identify the specific molecular interactions and pathways affected by these hydrazide derivatives in both bacteria and fungi.

Other Explored In Vitro Biological Activities and Their Underlying Mechanisms (e.g., antioxidant activity, enzyme inhibition)

Beyond their anti-inflammatory and antimicrobial properties, derivatives of this compound have been explored for other in vitro biological activities, notably antioxidant and enzyme inhibitory effects.

Hydrazide-hydrazones, which share a structural similarity, have been identified as potent antioxidants. pensoft.net Their antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. pensoft.nethilarispublisher.com The presence of a hydroxyl group on the aromatic ring is believed to significantly enhance the antioxidant activity. pensoft.net The proposed mechanism for their antioxidant action is through hydrogen atom donation to neutralize free radicals. pensoft.net

In terms of enzyme inhibition, various hydrazide derivatives have shown inhibitory potential against a range of enzymes. For instance, new phenolic hydrazide-hydrazones have been studied as inhibitors of laccase, an enzyme produced by phytopathogenic fungi. nih.gov Some of these compounds act as competitive inhibitors with K_I values in the micromolar range. nih.gov Additionally, other hydrazide derivatives have been investigated as potential inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The ability of these compounds to inhibit such enzymes highlights their potential for therapeutic applications beyond their antimicrobial and general anti-inflammatory roles.

Materials Science Applications and Engineering

Incorporation of 2-(2-Phenylphenoxy)acetohydrazide Moieties into Polymeric Systems

There is no available research on the incorporation of this compound moieties into polymeric systems. The synthesis of polymers, such as polyamides or other functional polymers, utilizing this specific hydrazide has not been reported in scientific literature. General methods for creating polymers with hydrazide side chains are known, but their application to this compound has not been described.

Design of Functional Materials with this compound Derivatives

The design and development of functional materials, including composites, nanomaterials, and specialized coatings, based on this compound derivatives are not present in the current body of scientific work.

Composites and Nanomaterials

There are no studies reporting the use of this compound in the formulation of composite materials or the synthesis of nanomaterials.

Surface Modification and Coating Applications

Information regarding the application of this compound for surface modification or as a component in functional coatings is not available in published research.

Potential in Polyphosphazene-Based Materials and Biomedical Engineering

The potential application of this compound in the field of polyphosphazene chemistry and related biomedical engineering applications has not been explored in any known studies.

Scaffold Design and Fabrication for Tissue Engineering (excluding clinical applications)

There is no literature on the design or fabrication of tissue engineering scaffolds that incorporate this compound.

Biocompatibility Studies of Materials Incorporating the Compound (excluding human trials)

No biocompatibility studies on materials containing this compound have been documented. The biological response to this compound within a material matrix remains uninvestigated.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., LC-MS/MS for related compounds)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the quantification of trace-level organic compounds in complex mixtures. While specific LC-MS/MS methods for "2-(2-Phenylphenoxy)acetohydrazide" are not extensively documented in publicly available literature, the methodology has been successfully applied to the simultaneous quantification of structurally related compounds like hydrazine (B178648) and acetohydrazide in pharmaceutical substances. nih.govresearchgate.net

Methodology for Related Hydrazides:

A common strategy involves the derivatization of the hydrazide functional group to enhance its chromatographic retention and mass spectrometric response. For instance, hydrazine and acetohydrazide can be derivatized with benzaldehyde to form stable hydrazones, which are then readily analyzed by LC-MS. nih.gov A similar derivatization approach could be developed for "this compound".

The LC-MS/MS system is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte of interest. researchgate.net

Hypothetical LC-MS/MS Parameters for "this compound" Analysis:

To illustrate the potential application of this technique, the following table outlines hypothetical LC-MS/MS parameters that could be optimized for the analysis of "this compound".

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]⁺ for "this compound" |

| Product Ions (m/z) | Specific fragment ions for quantification and confirmation |

| Collision Energy | Optimized for maximum fragmentation |

| Dwell Time | 100 ms |

This table presents a hypothetical set of starting parameters for method development and would require empirical optimization.

The development of such a method would enable the sensitive and selective quantification of "this compound" in various samples, which is crucial for research and quality control purposes.

Hyperspectral Imaging for Material and Biological System Analysis

Hyperspectral imaging (HSI) is a non-destructive analytical technique that combines spectroscopy and imaging to obtain both spatial and spectral information from a sample. mdpi.com This technique has emerged as a powerful tool for the detection and quantification of organic compounds on surfaces and within heterogeneous materials. hyperspectral-vision.info

HSI operates by acquiring a series of images of a sample at many contiguous and narrow spectral bands. The resulting "hypercube" of data contains a complete spectrum for each pixel in the image, allowing for the identification and mapping of different chemical components based on their unique spectral signatures. nih.gov

Applications in Organic Compound Analysis:

While specific applications of HSI for "this compound" are not reported, the technique has been successfully used for:

Quantification of organic contaminants on surfaces: HSI, combined with machine learning algorithms, can create predictive models to quantify the concentration of organic residues. hyperspectral-vision.info

Detection of volatile organic compounds: Passive multispectral infrared imaging has been used to detect plumes of volatile organic compounds. nih.gov

Characterization of organic matter in complex matrices: Synchrotron radiation-based Fourier-Transform Infrared (S-FTIR) microspectroscopy, a form of hyperspectral imaging, can track and characterize organic compounds in geological samples. nih.gov

Potential for "this compound" Analysis:

Hyperspectral imaging could potentially be used to:

Map the distribution of "this compound" on a solid surface.

Detect the presence of the compound in a mixture of powders.

Monitor the uniformity of the compound in a solid formulation.

The following table provides an example of how HSI data could be used to differentiate between "this compound" and a matrix component based on their spectral reflectance at specific wavelengths.

| Wavelength (nm) | Reflectance (%) - "this compound" | Reflectance (%) - Matrix Component |

| 1100 | 35 | 50 |

| 1350 | 20 | 45 |

| 1500 | 60 | 30 |

| 1700 | 55 | 25 |

This is a hypothetical data table illustrating the principle of spectral differentiation.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways and Green Chemistry Innovations

The current synthesis of 2-(2-Phenylphenoxy)acetohydrazide typically involves a multi-step process starting from 2-phenoxybenzoic acid. researchgate.net Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic routes.

Key areas for future investigation include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs could significantly improve efficiency by combining multiple starting materials in a single step, reducing solvent waste and purification efforts. rsc.orgmdpi.com Investigating the reaction of 2-phenoxybenzoic acid, a hydrazine (B178648) source, and other components under various catalytic conditions could yield the target compound or its derivatives directly.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable safer handling of reagents like hydrazine hydrate (B1144303) and allow for rapid optimization of reaction conditions.

Green Solvents and Catalysts: Research should focus on replacing traditional organic solvents with greener alternatives like water, ethanol, or ionic liquids. nih.gov Furthermore, the exploration of reusable solid acid catalysts or biocatalysts (e.g., lipases) for the esterification and hydrazinolysis steps could drastically reduce the environmental impact of the synthesis. rsc.org

Table 1: Proposed Green Synthetic Approaches

| Approach | Description | Potential Advantages |

|---|---|---|

| One-Pot Synthesis | Condensation of 2-phenoxybenzoic acid, an alcohol, and hydrazine hydrate using a suitable catalyst in a single reaction vessel. | Reduced reaction time, energy consumption, and waste. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction between ethyl 2-(2-phenylphenoxy)acetate and hydrazine hydrate. | Rapid reaction rates, higher yields, and cleaner reaction profiles. |

Deeper Mechanistic Understanding through Advanced Computational and Experimental Integration

A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its rational design and application. Integrating computational modeling with experimental studies will be key.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to model the compound's geometry, electronic structure, and reactivity. nih.gov Such studies can predict sites susceptible to nucleophilic or electrophilic attack, understand its coordination behavior with metals, and calculate spectroscopic properties (NMR, IR) to aid in characterization. nih.gov

Mechanistic Studies: For reactions involving this hydrazide, such as the formation of Schiff bases or heterocycles, detailed mechanistic investigations using techniques like kinetic analysis, isotope labeling, and in-situ spectroscopic monitoring are needed. This will allow for the optimization of reaction conditions and the selective synthesis of desired products. rsc.org

Conformational Analysis: The flexibility of the ether linkage and the phenyl rings suggests that the compound can adopt multiple conformations. Computational and experimental (e.g., variable-temperature NMR) studies could elucidate the preferred conformations in different environments, which is critical for understanding its biological activity and material properties.

Expansion of Ligand Design and Metal Complexation Studies

The hydrazide moiety is an excellent chelating agent, capable of coordinating with metal ions in either its keto or enol tautomeric form. researchgate.netkoreascience.kr The presence of the carbonyl oxygen and terminal amino nitrogen atoms makes this compound a prime candidate for a bidentate ligand. mdpi.com

Future research should systematically explore the coordination chemistry of this compound with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II), Fe(III)). researchgate.netjocpr.com

Key research objectives should include:

Synthesis and Characterization: Synthesizing novel metal complexes and thoroughly characterizing them using techniques such as single-crystal X-ray diffraction, IR and UV-Vis spectroscopy, thermal analysis (TGA), and magnetic susceptibility measurements. koreascience.krsemanticscholar.org

Coordination Polymers: Investigating the potential of this ligand to form coordination polymers, where its bidentate nature could bridge metal centers to create extended one-, two-, or three-dimensional networks. mdpi.com The bulky phenylphenoxy group could influence the resulting topology and material properties.

Supramolecular Chemistry: Studying the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in the crystal packing of these metal complexes to build complex supramolecular architectures. nih.govresearchgate.net

Uncovering New Catalytic Transformations

Metal complexes derived from hydrazide ligands are known to possess catalytic activity. The complexes of this compound could serve as novel catalysts in organic synthesis.

Oxidation/Reduction Reactions: Exploring the potential of its copper, manganese, or iron complexes to catalyze oxidation reactions (e.g., alcohol oxidation) or reduction reactions.

Cross-Coupling Reactions: Investigating whether palladium or nickel complexes of this ligand can act as efficient pre-catalysts for common cross-coupling reactions like Suzuki, Heck, or Sonogashira couplings. The steric and electronic properties imparted by the ligand could influence catalyst stability and activity.

Asymmetric Catalysis: Developing chiral versions of the ligand, for instance by introducing stereocenters, could open the door to applications in asymmetric catalysis, a cornerstone of modern pharmaceutical synthesis.

Investigating Novel Biological Targets and Therapeutic Modalities in Vitro

While derivatives have shown promise as anti-inflammatory agents, the full biological potential of this compound and its related compounds is largely unexplored. researchgate.net A broad-based in vitro screening approach is warranted.

Anticancer Activity: Many hydrazide-hydrazone derivatives and their metal complexes exhibit significant cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Future work should screen the parent hydrazide and its metal complexes against a panel of human cancer cell lines (e.g., breast, lung, colon) and investigate the mechanism of action (e.g., apoptosis induction, cell cycle arrest). nih.gov

Antimicrobial Properties: Hydrazides are well-known for their antibacterial and antifungal properties. koreascience.krjocpr.com The compound and its metal complexes should be tested against a range of pathogenic bacteria (including drug-resistant strains like MRSA) and fungi.

Enzyme Inhibition: Given its structural features, the compound could be a candidate for inhibiting various enzymes. Docking studies and subsequent in vitro enzyme assays could explore its potential as an inhibitor of targets like cyclooxygenase (COX), lipoxygenase, or kinases. nih.gov

Table 2: Potential In Vitro Biological Screening Targets

| Target Class | Specific Examples | Rationale |

|---|---|---|

| Cancer Cell Lines | SW620 (colon), PC-3 (prostate), NCI-H23 (lung) | Hydrazide derivatives often exhibit potent anticancer activity. nih.gov |

| Bacteria | Staphylococcus aureus, Escherichia coli | Hydrazides and their metal complexes are known antimicrobials. koreascience.krsemanticscholar.org |

| Fungi | Candida albicans, Aspergillus niger | Antifungal activity is a common feature of hydrazide compounds. koreascience.krjocpr.com |

Development of Next-Generation Materials Science Applications

The unique combination of a rigid biphenyl (B1667301) unit and a flexible ether linkage, along with the hydrogen-bonding capabilities of the hydrazide group, makes this compound an interesting building block for new materials.

Liquid Crystals: The elongated, somewhat rigid structure of the molecule suggests it could be a precursor for designing thermotropic liquid crystals. Modification by adding long alkyl chains could induce mesophase behavior.

Organic Light-Emitting Diodes (OLEDs): The biphenyl core is a common component in materials for OLEDs. Metal complexes of this ligand, particularly with ions like iridium or platinum, could be investigated for their phosphorescent properties.

Sensors: The hydrazide group can react with aldehydes and ketones, and the phenoxy moiety can interact with various analytes. This suggests the potential to develop the compound into a fluorescent or colorimetric chemosensor for detecting specific ions or molecules.

Advancements in Analytical Techniques for Characterization and Monitoring

While standard techniques like NMR, IR, and mass spectrometry are used for basic characterization, advanced analytical methods can provide deeper insights. researchgate.net

Single-Crystal X-ray Diffraction: Obtaining a crystal structure of the parent compound is a high-priority objective. It would provide definitive information on its three-dimensional structure, conformation, and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.netresearchgate.net

Advanced Mass Spectrometry: Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate fragmentation pathways, aiding in structural confirmation. Predicted collision cross section (CCS) values can be compared with experimental values from ion mobility-mass spectrometry to provide an additional layer of characterization. uni.lu

Chromatographic Methods: Developing robust high-performance liquid chromatography (HPLC) methods is essential for purity determination and for monitoring the compound in various matrices, such as during reaction monitoring or in biological assays.

Table 3: Recommended Analytical Characterization Techniques

| Technique | Information Gained | Reference Point |

|---|---|---|

| Single-Crystal X-ray Diffraction | Absolute molecular structure, conformation, crystal packing, hydrogen bonding. | researchgate.neteurjchem.com |

| ¹H & ¹³C NMR Spectroscopy | Confirmation of covalent structure, purity assessment. | researchgate.net |

| FT-IR Spectroscopy | Identification of key functional groups (N-H, C=O, C-O-C). | researchgate.netsemanticscholar.org |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental formula determination. | researchgate.net |

| Thermal Gravimetric Analysis (TGA) | Thermal stability, decomposition pattern (especially for metal complexes). | researchgate.net |

Interdisciplinary Research Opportunities

The unique structural characteristics of this compound, featuring a flexible ether linkage and a reactive hydrazide functional group, position it as a valuable scaffold for exploration across multiple scientific disciplines. The future development and application of this compound and its analogues are intrinsically linked to collaborative efforts that bridge traditional scientific boundaries. These interdisciplinary opportunities promise to unlock novel applications and a deeper understanding of its chemical and biological potential.

Medicinal Chemistry and Pharmacology: A Synergy for Drug Discovery

The most immediate and explored area for interdisciplinary research lies at the nexus of medicinal chemistry and pharmacology. The hydrazide moiety is a well-known pharmacophore present in numerous biologically active compounds. Research has already demonstrated that derivatives of this compound can be synthesized to create compounds with potential therapeutic effects. brieflands.comresearchgate.net

Future collaborations in this area could focus on:

Rational Drug Design: Pharmacologists can identify biological targets, such as specific enzymes or receptors implicated in diseases, while medicinal chemists can design and synthesize derivatives of this compound tailored to interact with these targets. For instance, building on studies of related hydrazides, this scaffold could be used to develop novel anticancer, neuroprotective, or antimicrobial agents. nih.govresearchgate.netjchr.org

Structure-Activity Relationship (SAR) Studies: A systematic collaboration is essential for building robust SAR data. Chemists would synthesize a library of analogues with varied substituents on the phenyl rings. Pharmacologists would then perform biological assays to screen these compounds for activity. researchgate.net This iterative process is fundamental to optimizing lead compounds for improved potency and selectivity. For example, the anti-inflammatory activity of N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide was identified through such collaborative screening. brieflands.comresearchgate.net

Exploring New Therapeutic Areas: While initial research has focused on anti-inflammatory properties, the core structure is ripe for exploration in other areas. The hydrazide functional group is a key feature in drugs for tuberculosis and Parkinson's disease. researchgate.net This suggests that collaborations with neuroscientists and microbiologists could yield derivatives with activity against neurological disorders or infectious diseases.